molecular formula C14H14Cl2N4O B2820427 [3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride CAS No. 1803570-79-7

[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride

Cat. No. B2820427
CAS RN: 1803570-79-7
M. Wt: 325.19
InChI Key: PHROVKCXSABISK-UHFFFAOYSA-N
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Description

“[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It has a molecular weight of 304.23 . The compound is related to a class of compounds that have been studied for their anticancer properties .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its related compounds. For instance, a related compound with a Dy(III) complex has a triclinic crystal structure with specific atomic coordinates and displacement parameters .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various chemical structures, demonstrating its versatility as a precursor or intermediary in chemical reactions. For example, it's used in the synthesis of diiron(III) complexes, indicating its utility in the development of functional models for enzymes like methane monooxygenases, which could have implications in biocatalysis and environmental chemistry (Sankaralingam & Palaniandavar, 2014).

Biological Applications and Anticancer Activity

  • Several studies have explored the biological implications of related compounds, suggesting potential anticancer activities. Compounds synthesized using similar methodologies have been evaluated for their cytotoxicity against various cancer cell lines, indicating the compound's potential as a scaffold for developing novel anticancer agents. For instance, the development of novel cytotoxic agents incorporating the structure of 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines demonstrates significant potential against different cancer cell lines, underscoring the importance of this compound in medicinal chemistry research (Ramazani et al., 2014).

Antimicrobial and Anticonvulsant Properties

  • Research on derivatives of this compound has also revealed antimicrobial and anticonvulsant properties, suggesting a wide range of pharmacological applications. For example, synthesis and evaluation of nicotinic acid hydrazide derivatives for antimycobacterial activity point towards the compound's relevance in developing treatments for bacterial infections (R.V.Sidhaye et al., 2011).

Photocytotoxicity and Cellular Imaging

  • The compound's derivatives have been used in the development of iron(III) complexes for cellular imaging and photocytotoxicity under red light, indicating its potential in photodynamic therapy and diagnostic imaging (Basu et al., 2014).

Future Directions

The future directions for the study of “[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride” could involve further exploration of its potential anticancer properties . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.

properties

IUPAC Name

[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O.2ClH/c15-9-10-2-1-3-12(8-10)14-17-13(18-19-14)11-4-6-16-7-5-11;;/h1-8H,9,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHROVKCXSABISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=NC=C3)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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